(4-Methylsulfanyl-benzylamino)-acetic acid
CAS No.:
Cat. No.: VC13380334
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 2-[(4-methylsulfanylphenyl)methylamino]acetic acid |
| Standard InChI | InChI=1S/C10H13NO2S/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | ILPGKKQLKUVMDB-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CNCC(=O)O |
| Canonical SMILES | CSC1=CC=C(C=C1)CNCC(=O)O |
Introduction
Structural and Chemical Properties
The molecular formula of (4-methylsulfanyl-benzylamino)-acetic acid is C₁₀H₁₃NO₂S, with a molecular weight of 227.28 g/mol. Its IUPAC name is 2-[(4-methylsulfanylphenyl)methylamino]acetic acid, and its structure features:
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A benzylamine group (C₆H₅CH₂NH₂) modified with a methylsulfanyl (-S-CH₃) substituent at the para position.
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An acetic acid (-CH₂COOH) moiety bonded to the amine group.
Key Physicochemical Data
The methylsulfanyl group enhances lipophilicity compared to unsubstituted benzylamino-acetic acids, potentially improving membrane permeability in biological systems .
Synthetic Routes and Methodologies
Multi-Step Organic Synthesis
A related compound, [isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid, is synthesized via:
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Benzylamine Modification: Introducing the methylsulfanyl group via thioetherification.
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Amine-Alkylation: Reacting the modified benzylamine with bromoacetic acid or its esters.
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Hydrolysis: Converting esters to carboxylic acids under acidic or basic conditions.
Analytical Characterization
Spectroscopic Methods
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NMR: Expected signals include:
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δ 2.5 ppm (singlet, S-CH₃).
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δ 3.8 ppm (multiplet, CH₂NH).
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δ 7.2–7.4 ppm (aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 227.28 (C₁₀H₁₃NO₂S).
Chromatographic Techniques
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HPLC: Retention time varies with mobile phase (e.g., 8–12 minutes using C18 column and acetonitrile/water).
Applications and Industrial Relevance
Medicinal Chemistry
The methylsulfanyl group’s electron-rich nature may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for:
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Anticancer agents (through reactive oxygen species modulation).
Material Science
Sulfur-containing aromatics are used in:
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Liquid crystals (due to polarizable S-CH₃ groups).
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Polymer additives (as stabilizers or crosslinkers).
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current methods for analogs yield ≤80% ; catalytic systems (e.g., palladium) could enhance efficiency.
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Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
Biological Screening
Priority areas include:
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MAO-B inhibition assays.
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In vivo pharmacokinetic studies.
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